molecular formula C25H20ClN3OS B2598486 2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536706-19-1

2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2598486
CAS RN: 536706-19-1
M. Wt: 445.97
InChI Key: GUVGXECEZPAUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H20ClN3OS and its molecular weight is 445.97. The purity is usually 95%.
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Scientific Research Applications

Photocyclization and Photochromism

One study explored the thermally irreversible photochromic systems through the synthesis of non-symmetric diarylethenes, which include an indole ring and various other cyclic structures. These compounds demonstrate significant photoinduced cyclization and ring-opening reactions, indicating their potential for applications in photochromic materials with thermal stability and specific light absorption properties (Nakayama, Hayashi, & Irie, 1991).

Coordination Chemistry

Another research avenue involves rhodium(I) carbonyl complexes with sulfur and nitrogen donor ligands. This study synthesizes complexes that may serve as precursors for further chemical transformations or as catalysts in organic synthesis, demonstrating the versatility of sulfur-containing ligands in coordination chemistry (Dutta & Singh, 1994).

Heterocyclic Chemistry

The synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one has been investigated, highlighting the compound's role in creating structurally diverse heterocyclic compounds. Such derivatives have potential applications in the development of new pharmaceuticals and materials with unique biological and chemical properties (Baheti, Kapratwar, & Kuberkar, 2002).

Antimicrobial Studies

Research on linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one reveals their antimicrobial potential. These studies show that the incorporation of specific moieties can enhance inhibitory activity against various microorganisms, suggesting the application of such compounds in developing new antimicrobial agents (Reddy, Devi, Sunitha, & Nagaraj, 2010).

Anti-HIV and Antitumor Activity

Further exploration into the synthesis and biological evaluation of derivatives reveals their potential in treating diseases. For example, certain derivatives demonstrate virus-inhibiting properties against human immunodeficiency virus (HIV) and antitumor activity, indicating their relevance in medicinal chemistry for developing novel therapeutics (Novikov, Ozerov, Sim, & Buckheit, 2004).

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3OS/c1-15-11-16(2)13-19(12-15)29-24(30)23-22(20-5-3-4-6-21(20)27-23)28-25(29)31-14-17-7-9-18(26)10-8-17/h3-13,27H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVGXECEZPAUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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